Cas no 2310017-52-6 (4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine)

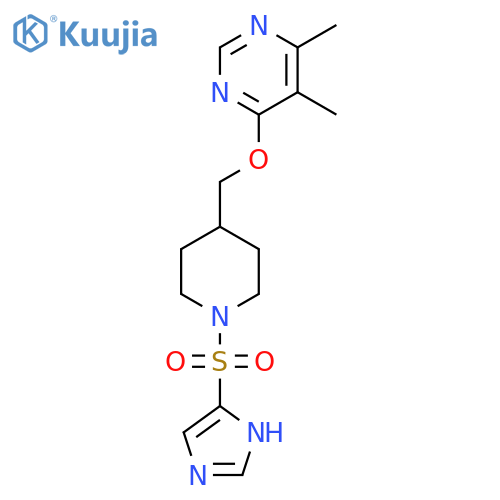

2310017-52-6 structure

商品名:4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine

CAS番号:2310017-52-6

MF:C15H21N5O3S

メガワット:351.423941373825

CID:5326277

4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

- 4-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine

- 4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine

-

- インチ: 1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18)

- InChIKey: IRJBUKNSIBPHMS-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=CN1)(N1CCC(COC2C(C)=C(C)N=CN=2)CC1)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 504

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 109

4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6658-5597-3mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 3mg |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-15mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-30mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-2μmol |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 2μmol |

$57.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-2mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-20μmol |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-20mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-1mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-10μmol |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6658-5597-10mg |

4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |

2310017-52-6 | 10mg |

$79.0 | 2023-09-07 |

4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2310017-52-6 (4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量